(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone

Description

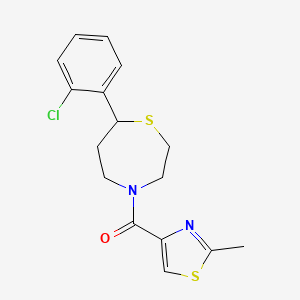

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone is a synthetic organic compound featuring a 1,4-thiazepane ring substituted at position 7 with a 2-chlorophenyl group and at position 4 with a 2-methylthiazole-4-yl ketone moiety. The 2-chlorophenyl group enhances lipophilicity and may influence target binding, while the 2-methylthiazole moiety contributes to electronic and steric properties.

Properties

IUPAC Name |

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2OS2/c1-11-18-14(10-22-11)16(20)19-7-6-15(21-9-8-19)12-4-2-3-5-13(12)17/h2-5,10,15H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJFOBWKJCFZGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone , also known by its CAS number 1798515-60-2, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, including its potential pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The compound consists of a thiazepane ring and a methylthiazole moiety, with a chlorophenyl substituent. The presence of these functional groups is crucial for its biological activity, as they may facilitate interactions with various biological targets.

Chemical Structure

| Component | Description |

|---|---|

| Thiazepane Ring | A seven-membered heterocyclic ring |

| Chlorophenyl Group | Enhances lipophilicity and potential receptor binding |

| Methylthiazole Moiety | Contributes to biological interactions |

Research indicates that compounds with similar structural features often exhibit diverse pharmacological activities. The thiazepane and thiazole components are known to interact with multiple biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may act as an enzyme inhibitor , potentially disrupting specific enzymatic functions critical for cellular processes.

Structure-Activity Relationship (SAR)

The biological activity can be predicted through SAR analysis, which correlates structural modifications with biological effects. For example, the introduction of halogenated phenyl groups has been shown to enhance the potency of similar compounds against various pathogens or cancer cells.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Initial investigations into the compound's ability to inhibit specific enzymes have shown promise. In silico modeling suggests that it may bind effectively to active sites on target enzymes, potentially leading to therapeutic applications in treating diseases related to enzyme dysregulation.

- Antimicrobial Activity : Compounds structurally related to this compound have demonstrated antimicrobial properties. For instance, derivatives containing thiazole rings are known for their efficacy against bacterial strains, suggesting that this compound may exhibit similar effects .

- Anticancer Potential : The thiazepane structure has been linked to anticancer activity in other compounds. Research into related thiazepane derivatives indicates that they can induce apoptosis in cancer cells, hinting at a potential role for this compound in oncology .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how structural variations influence biological activity:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Methylthiazole | Thiazole ring | Antimicrobial |

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |

| Benzothiazole derivatives | Benzothiazole ring | Antiviral |

This table illustrates how different substitutions can lead to varying pharmacological profiles.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with five structurally related analogs from the evidence:

Key Differences and Implications

Sulfone vs. Thiazepane: The sulfone-containing analog (CAS 2034304-31-7) exhibits higher polarity, which may improve aqueous solubility and reduce off-target binding .

Heterocyclic Ketone Moieties: Thiazole vs. Benzo-thiazole/Indole: The 2-methylthiazole-4-yl group in the target compound is smaller than benzo-thiazole or indole derivatives, likely reducing steric hindrance in binding pockets . Oxazolidinone Hybrid: The oxazolidinone-containing analog (CAS 1798515-67-9) introduces a rigid heterocycle linked via an ethyl chain, which could modulate antibacterial activity but may compromise bioavailability .

Stereoelectronic Properties: Thiazole substitution at position 4 (target) vs.

Research Findings and Computational Insights

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone?

Answer:

Synthesis typically involves coupling 2-chlorophenyl derivatives with thiazepane and thiazole moieties via ketone linkages. Characterization should employ:

- Nuclear Magnetic Resonance (NMR) : For verifying stereochemistry and functional group integrity (e.g., aromatic protons in the 2-chlorophenyl group).

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns.

- HPLC-Purity Analysis : Ensure >95% purity using reverse-phase chromatography with UV detection at 254 nm .

Advanced: How can researchers design experiments to assess the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in neurological models?

Answer:

Adopt a multi-compartmental in vitro/in vivo model :

In vitro assays : Measure receptor binding affinity (e.g., GABAA or NMDA receptors) using radioligand displacement studies.

Metabolic stability : Use liver microsomes to evaluate cytochrome P450-mediated degradation.

In vivo PK : Administer the compound to rodent models and collect plasma/brain tissue samples at timed intervals.

PK-PD modeling : Link plasma concentration-time profiles to behavioral outcomes (e.g., seizure suppression in epilepsy models).

Note : Align with theoretical frameworks for neuroactive compounds to contextualize mechanisms .

Basic: What physicochemical properties of this compound are critical for predicting its bioavailability?

Answer:

Key properties include:

| Property | Method | Relevance |

|---|---|---|

| LogP (Partition coefficient) | Shake-flask or HPLC-derived | Predicts blood-brain barrier penetration |

| Solubility | Dynamic light scattering (DLS) | Influences formulation strategies |

| pKa | Potentiometric titration | Determines ionization state at physiological pH |

| Refer to PubChem-derived data for benchmarking . |

Advanced: How should researchers resolve contradictions in reported cytotoxicity data across cell lines?

Answer:

Standardize assay conditions : Control for variables like cell passage number, serum concentration, and exposure time.

Mechanistic profiling : Compare transcriptomic responses (RNA-seq) in sensitive vs. resistant cell lines.

Theoretical alignment : Reconcile findings with known structure-activity relationships (SAR) for thiazepane-thiazole hybrids.

Dose-response reevaluation : Use nonlinear regression models to confirm IC50 values .

Basic: What spectroscopic techniques are optimal for identifying degradation products of this compound under stress conditions?

Answer:

- LC-MS/MS : Identify degradation products via fragmentation patterns.

- FT-IR Spectroscopy : Detect functional group alterations (e.g., ketone oxidation).

- Accelerated stability studies : Expose the compound to heat, light, and humidity, then compare chromatograms to baseline .

Advanced: How can environmental fate studies for this compound be structured to comply with regulatory guidelines?

Answer:

Design a tiered approach inspired by Project INCHEMBIOL :

Phase 1 (Lab) : Determine hydrolysis/photolysis rates using OECD 111/316 protocols.

Phase 2 (Microcosm) : Assess biodegradation in soil/water systems with LC-MS quantification.

Phase 3 (Ecotoxicology) : Test acute/chronic effects on Daphnia magna and algal models.

Risk modeling : Integrate data using PBT (Persistence, Bioaccumulation, Toxicity) criteria.

Basic: What statistical frameworks are suitable for analyzing dose-dependent responses in preclinical studies?

Answer:

- Nonlinear mixed-effects modeling (NLME) : For sparse or heterogeneous data.

- ANOVA with post-hoc Tukey tests : Compare means across dosage groups.

- Bayesian hierarchical models : Incorporate prior data on structurally related compounds .

Advanced: How can computational chemistry enhance the understanding of this compound’s receptor interaction dynamics?

Answer:

Molecular docking : Use AutoDock Vina to predict binding modes at target receptors (e.g., serotonin transporters).

Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (100 ns trajectories).

Free Energy Perturbation (FEP) : Calculate binding affinity differences for analogs.

Validation : Cross-reference with experimental IC50 values and mutagenesis data .

Basic: What are the ethical considerations for handling this compound in laboratory settings?

Answer:

- Toxicity screening : Pre-test in Ames assay and zebrafish embryos to prioritize safety protocols.

- Waste disposal : Follow EPA guidelines for halogenated organic compounds.

- Institutional Review : Submit protocols to IACUC or equivalent bodies for in vivo studies .

Advanced: How can multi-omics approaches elucidate the compound’s mechanism of action in complex biological systems?

Answer:

Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

Proteomics : TMT-labeled LC-MS/MS to quantify protein abundance changes.

Metabolomics : NMR or GC-MS to track metabolic pathway disruptions.

Integration : Use pathway enrichment tools (e.g., MetaboAnalyst) to map cross-omics interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.